Thermodynamic Stability & Handling Guide: 4-Tert-butyl-3-methoxybenzoyl Chloride
The following technical guide provides an in-depth analysis of the thermodynamic stability, synthesis, and handling of 4-Tert-butyl-3-methoxybenzoyl chloride . This document is structured for researchers and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the thermodynamic stability, synthesis, and handling of 4-Tert-butyl-3-methoxybenzoyl chloride . This document is structured for researchers and drug development professionals, moving from theoretical physical organic chemistry to practical, self-validating experimental protocols.
[1]
Executive Summary
4-Tert-butyl-3-methoxybenzoyl chloride is an electrophilic acylating agent used primarily as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and nuclear receptor modulators.[1]
Its thermodynamic profile is defined by a "push-pull" electronic environment: the steric bulk and electron-donating nature of the para-tert-butyl group enhance stability against hydrolysis compared to unsubstituted benzoyl chloride, while the meta-methoxy group exerts a subtle inductive destabilization.[1] Despite this relative stability, the compound remains kinetically labile toward nucleophiles (water, alcohols, amines) and requires rigorous exclusion of moisture to prevent degradation into the parent benzoic acid.
Molecular Architecture & Electronic Theory
To understand the stability of this molecule, we must quantify the electronic influence of its substituents using Hammett Substituent Constants (
). This theoretical framework allows us to predict reactivity without relying on scarce empirical data for this specific congener.
Hammett Analysis of Stability
The hydrolytic instability of benzoyl chlorides correlates with the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) increase electrophilicity (destabilizing), while electron-donating groups (EDGs) decrease it (stabilizing).[1]
Substituent
Position
Electronic Effect
Hammett Constant ()
Impact on Stability
Tert-butyl
Para (4)
Hyperconjugation (+I)
Stabilizing (Reduces rate of hydrolysis)
Methoxy
Meta (3)
Inductive Withdrawal (-I)
Destabilizing (Increases rate of hydrolysis)
Net Effect
--
Slightly Enhanced Stability
Note: While methoxy is a strong donor at the para position (
), its resonance effects cannot overlap effectively with the carbonyl from the meta position, leaving its electronegativity (induction) to dominate.
Conclusion: The net
value of -0.08 suggests that 4-tert-butyl-3-methoxybenzoyl chloride hydrolyzes slightly slower than unsubstituted benzoyl chloride ().[1] However, it is significantly less stable than 4-methoxybenzoyl chloride (), requiring stricter handling protocols.[1]
Steric Shielding
The tert-butyl group is bulky, but its location at the para position places it distal to the reactive carbonyl center.[1] Therefore, it provides minimal steric hindrance to incoming nucleophiles. The stability is primarily electronic, not steric.
Thermodynamic Degradation Pathways
The primary thermodynamic drive for decomposition is the formation of the carboxylic acid, which is energetically favored due to the high bond dissociation energy of the O-H bond formed and the resonance stabilization of the carboxylate/acid product.
Hydrolysis Mechanism (The Critical Pathway)
The degradation occurs via an addition-elimination mechanism.[1] The rate-determining step is the nucleophilic attack of water on the carbonyl carbon.[1]
Figure 1: Hydrolytic degradation pathway. The electron-donating 4-tert-butyl group raises the energy of the transition state, kinetically inhibiting the reaction.[1]
Thermal Stability[1]
Boiling Point: Predicted to be >260°C (at 760 mmHg) based on the 4-methoxy analog.[1]
Decomposition: At temperatures >100°C in the presence of trace metal salts (e.g., iron from steel needles), benzoyl chlorides can undergo decarbonylation.
Recommendation: Distill only under high vacuum (<5 mmHg) to keep pot temperature below 120°C.
Experimental Protocols
Synthesis via Thionyl Chloride
This protocol ensures complete conversion while minimizing thermal degradation.
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas (Ar/N2) inlet. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl/SO2 emissions.
Charging: Charge the flask with the benzoic acid precursor and anhydrous toluene (if using solvent).[2]
Analysis: Inject the supernatant into GC-MS or HPLC.
Pass Criteria: >98% Methyl ester peak; <0.5% Methyl ester of the starting acid (if distinguishable) or other impurities.
Figure 2: Derivatization workflow for accurate purity assessment.
Handling & Storage Guidelines
Based on the thermodynamic profile, the following storage conditions are mandatory to maintain reagent integrity >6 months.
Parameter
Requirement
Rationale
Atmosphere
Argon or Nitrogen (Dry)
Prevents hydrolysis.[1] The "push-pull" electronics make it slightly less reactive than PhCOCl, but it will still fume in moist air.[1]
Temperature
2°C to 8°C
Slows kinetics of any trace hydrolysis or disproportionation.
Container
Schlenk flask or Teflon-taped vial
Standard caps allow moisture diffusion over time.[1] Use Parafilm over electrical tape for vials.
Septa
Teflon-faced Silicone
Avoid rubber septa; HCl vapors will degrade rubber, contaminating the product with black particulate.[1]
Safety Note: In case of spill, do not use water.[3] Neutralize with solid sodium carbonate or dry sand/lime mixture before disposal.
References
Hammett Equation & Hydrolysis Kinetics:
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
Thionyl Chloride Synthesis Methodology:
Greenberg, J. A., & Sammakia, T. (2017).[4] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[1][5] The Journal of Organic Chemistry, 82(6), 3245–3251.
[1]
General Stability of Benzoyl Chlorides:
Liu, K. T., & Chen, H. I. (1992). Solvent and substituent effects in solvolyses of benzoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (4), 537-543.[1]
[1]
literature review of benzoyl chloride derivatives in pharmaceutical chemistry
From Protecting Groups to API Synthesis: A Technical Guide Executive Summary Benzoyl chloride ( ) is a foundational electrophile in pharmaceutical chemistry, serving as a "privileged" acylating agent. Unlike aliphatic ac...
Author: BenchChem Technical Support Team. Date: March 2026
From Protecting Groups to API Synthesis: A Technical Guide
Executive Summary
Benzoyl chloride (
) is a foundational electrophile in pharmaceutical chemistry, serving as a "privileged" acylating agent. Unlike aliphatic acid chlorides, the benzoyl moiety confers unique stability and lipophilicity to drug intermediates. This guide moves beyond basic textbook definitions to explore the practical application of benzoyl chloride in High-Throughput Synthesis (HTS), nucleoside protection strategies, and Active Pharmaceutical Ingredient (API) manufacturing.
Part 1: The Benzoyl Electrophile & Reactivity Landscape
The utility of benzoyl chloride stems from the polarization of the carbonyl carbon, enhanced by the electron-withdrawing chlorine atom. However, the conjugation with the phenyl ring makes it slightly less reactive (and thus more controllable) than acetyl chloride, allowing for chemoselective transformations.
Core Mechanism: Nucleophilic Acyl Substitution
In pharmaceutical synthesis, the primary reaction pathway is Nucleophilic Acyl Substitution . Whether the nucleophile is an amine (forming benzamides), an alcohol (forming benzoates), or an aromatic ring (Friedel-Crafts), the mechanism proceeds through a tetrahedral intermediate.
Visualization: The Reactivity Hub
The following diagram maps the critical synthetic pathways originating from benzoyl chloride in a drug development context.
Figure 1: Synthetic divergence of benzoyl chloride in pharmaceutical manufacturing.[1]
Part 2: Synthetic Methodologies & Protocols[2][3]
Protocol A: The Schotten-Baumann Reaction (Amide Formation)
Application: Synthesis of Benzamide Pharmacophores and Amine Protection.
The Schotten-Baumann conditions are preferred in industry over anhydrous conditions because they allow the use of aqueous bases, which are cheaper and easier to handle than pyridine or triethylamine on a metric-ton scale.
The Challenge: The reaction produces HCl as a byproduct. If not neutralized, the amine nucleophile becomes protonated (
), rendering it unreactive.
The Solution: A biphasic system (DCM/Water) with a strong base (NaOH) maintains the amine in its free-base form.
Step-by-Step Methodology
Preparation: Dissolve the amine (1.0 eq) in Dichloromethane (DCM).
Base Addition: Add 10% aqueous NaOH (2.0 - 2.5 eq) to the reaction vessel. The system will be biphasic.
Temperature Control: Cool the mixture to 0–5°C. Why? To minimize the hydrolysis of benzoyl chloride by the aqueous base (competing reaction).
Addition: Add benzoyl chloride (1.1 eq) dropwise over 30 minutes with vigorous stirring. High shear stirring is critical to maximize the interfacial surface area between the organic and aqueous phases.
Workup: Separate the organic layer.[2] Wash with dilute HCl (to remove unreacted amine) and then saturated
(to remove benzoic acid byproduct).
Protocol B: N-Benzoylation in Nucleoside Chemistry (Protective Group Strategy)
Application: Oligonucleotide Synthesis (DNA/RNA).
In the synthesis of DNA phosphoramidites, the exocyclic amines of Cytidine (C) and Adenine (A) must be protected to prevent side reactions during chain elongation.[3] The benzoyl group is the industry standard for Cytidine (
).
Mechanism: "Transient Protection" via Trimethylsilyl (TMS) intermediates.
Direct reaction of nucleosides with benzoyl chloride often leads to non-selective acylation of the sugar hydroxyls. The "Transient Protection" method solves this.
Figure 2: Transient protection strategy for regioselective N-benzoylation of nucleosides.
Key Technical Insight: The TMS-ether bond is extremely labile to hydrolysis (ammonia workup), while the N-benzoyl amide bond is stable until the final deprotection step of the oligonucleotide synthesis (typically requiring concentrated ammonia at 55°C).
Part 3: Quantitative Data & Solvent Selection
Choosing the right solvent/base system is critical for yield optimization. The table below summarizes comparative yields for benzoylation of aniline (a model drug intermediate) under different conditions.
Solvent System
Base Catalyst
Temperature
Yield (%)
Notes
DCM / Water
NaOH (Schotten-Baumann)
0°C
85-92%
Best for scale-up; eco-friendly base.
DCM (Anhydrous)
Pyridine
25°C
95-98%
Best for moisture-sensitive substrates; Pyridine is toxic.
THF
Triethylamine ()
Reflux
75-80%
salts can clog filtration; lower yield due to steric bulk.
Acetone
Reflux
60-70%
Poor solubility of inorganic base in acetone limits reaction rate.
Part 4: Process Safety & Stability (E-E-A-T)
As a Senior Scientist, safety is not an afterthought—it is a parameter of the reaction design.
Lachrymatory Hazards
Benzoyl chloride is a potent lachrymator (tear gas agent).[4] It attacks mucous membranes.
Engineering Control: All handling must occur in a certified fume hood with a face velocity >100 fpm.
Decontamination: Spills should be treated with dilute ammonia or sodium carbonate solution, NOT water alone (which generates HCl gas).
Moisture Sensitivity & Hydrolysis
Benzoyl chloride hydrolyzes to form Benzoic Acid and Hydrochloric Acid (
).
Storage: Store under inert atmosphere (
or Ar) in a cool, dry place.
Quality Control: Before use in critical API synthesis, check the refractive index (
) or run a quick GC to ensure benzoic acid content is <1%. High benzoic acid content will skew stoichiometry and lower yields.
Thermal Runaway Risk
Reactions with amines are highly exothermic. On a kilogram scale, the addition of benzoyl chloride must be rate-controlled to prevent thermal runaway, which can boil the solvent (DCM b.p. 40°C) and cause vessel over-pressurization.
References
BenchChem. (2025).[4][5][6][7] Application Note: A Detailed Protocol for the Schotten-Baumann Reaction. Retrieved from
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction: Mechanism and Conditions. Retrieved from
ThermoFisher Scientific. (2025).[4] Safety Data Sheet: Benzoyl Chloride. Retrieved from
Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982). Transient Protection: Efficient Synthesis of N-Protected Nucleosides. Journal of the American Chemical Society.[2] (Contextual citation for Nucleoside Protocol).
Vynova Group. (2025).[4][5] Benzoyl Chloride Applications in Pharmaceuticals. Retrieved from
Application Note & Protocol: Solvent Selection for High-Yield Synthesis of 4-Tert-butyl-3-methoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed examination of solvent selection for the synthesis of 4-tert-butyl-3-methoxybenzoyl chloride, a key intermediate in...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed examination of solvent selection for the synthesis of 4-tert-butyl-3-methoxybenzoyl chloride, a key intermediate in pharmaceutical and fine chemical manufacturing. The conversion of the parent carboxylic acid to its acyl chloride derivative is a critical transformation where reaction conditions, particularly the choice of solvent, profoundly impact yield, purity, and scalability. We explore the mechanistic underpinnings of this reaction, compare the efficacy of various solvent systems, and provide robust, field-tested protocols to enable researchers to achieve high-yield outcomes consistently.
Introduction: The Strategic Importance of Acyl Chloride Synthesis
4-Tert-butyl-3-methoxybenzoyl chloride is a valuable building block in organic synthesis. Its bifunctional nature, featuring a reactive acyl chloride group and a sterically hindered, electron-rich aromatic ring, makes it a precursor for a wide range of complex molecules. The synthesis of this intermediate is most commonly achieved by the chlorination of 4-tert-butyl-3-methoxybenzoic acid.
The choice of chlorinating agent—typically thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)—is the first critical decision.[1][2] However, the solvent system in which this reaction is performed is equally crucial. An optimal solvent must not only facilitate the dissolution of reactants but also remain inert to the highly reactive species present, while enabling efficient heat transfer and simplifying downstream processing. An inappropriate solvent can lead to side reactions, product degradation, and low yields, compromising the entire synthetic route. This document serves as an authoritative guide to navigating these challenges through logical solvent selection.
Mechanistic Considerations: Why Solvent Matters
The conversion of a carboxylic acid to an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is a poor leaving group and must first be converted into a more reactive intermediate.[3]
With Thionyl Chloride (SOCl₂):
The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate.[4][5] This intermediate is highly reactive. The chloride ion, released in the first step, then attacks the carbonyl carbon. The intermediate collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion.[1][4]
With Oxalyl Chloride ((COCl)₂):
Oxalyl chloride is often preferred for its milder reaction conditions and volatile byproducts (CO₂, CO, and HCl).[2][6] The reaction is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF first reacts with oxalyl chloride to form the Vilsmeier reagent, a highly reactive chloroiminium salt.[7][8] This reagent activates the carboxylic acid, making it susceptible to attack by the chloride ion. The catalyst is regenerated, making the process highly efficient.[9]
The solvent's role is multifaceted:
Polarity and Solubility: The solvent must effectively dissolve the starting carboxylic acid. While the reaction can proceed in various solvents, nonpolar, aprotic solvents are generally preferred to avoid side reactions.[2]
Inertness: The solvent must be completely aprotic and inert. Any protic species (e.g., water, alcohols) will readily react with both the chlorinating agent and the acyl chloride product, leading to hydrolysis and significantly reduced yields.[10][11]
Boiling Point: The solvent's boiling point dictates the accessible temperature range for the reaction, which can influence reaction kinetics. It also impacts the ease of removal during the work-up phase.
Experimental Protocols: A Comparative Study of Solvent Systems
The following protocols outline the synthesis of 4-tert-butyl-3-methoxybenzoyl chloride from its corresponding carboxylic acid using thionyl chloride as the primary chlorinating agent. The key variable is the solvent.
General Safety Precautions:
This reaction should be performed in a well-ventilated fume hood. Thionyl chloride and the generated HCl gas are corrosive and toxic.[12] Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times. All glassware must be thoroughly dried before use to prevent hydrolysis.[11]
Protocol 1: Synthesis in an Aromatic Hydrocarbon Solvent (Toluene)
This is often the preferred method for scalability due to cost-effectiveness and a suitable boiling point for driving the reaction to completion.
Reaction Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (containing CaCl₂ or connected to a gas bubbler to vent HCl and SO₂ into a basic solution).
Charging the Flask: Add 4-tert-butyl-3-methoxybenzoic acid (10.0 g, 45.0 mmol) to the flask, followed by anhydrous toluene (100 mL).[13]
Addition of Reagents: With stirring, slowly add thionyl chloride (4.9 mL, 67.5 mmol, 1.5 eq) to the slurry at room temperature. After the initial gas evolution subsides, add 3-4 drops of DMF as a catalyst.[13]
Reaction: Heat the mixture to a gentle reflux (~110 °C). Maintain reflux with stirring for 2-4 hours. The reaction is typically complete when the solid starting material has fully dissolved and gas evolution has ceased.
Work-up: Allow the reaction mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
Purification: The crude product is purified by vacuum distillation to yield 4-tert-butyl-3-methoxybenzoyl chloride as a clear liquid.
Protocol 2: Synthesis in a Chlorinated Solvent (Dichloromethane - DCM)
DCM is useful for reactions that require milder conditions due to its low boiling point.
Reaction Setup: Use the same setup as described in Protocol 1.
Charging the Flask: Add 4-tert-butyl-3-methoxybenzoic acid (10.0 g, 45.0 mmol) and anhydrous DCM (100 mL) to the flask.
Addition of Reagents: Cool the stirred slurry to 0 °C in an ice bath. Slowly add thionyl chloride (4.9 mL, 67.5 mmol, 1.5 eq), followed by 3-4 drops of DMF.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux (~40 °C) for 3-6 hours. Monitor the reaction for the cessation of gas evolution.
Work-up and Purification: Follow the same procedure as in Protocol 1. The lower boiling point of DCM makes its removal during work-up faster.
Protocol 3: Synthesis without Solvent (Neat Conditions)
This method uses an excess of thionyl chloride as both the reagent and the reaction medium. It simplifies work-up but requires careful handling of the larger quantity of SOCl₂.
Reaction Setup: Use the same setup as described in Protocol 1.
Charging the Flask: Add 4-tert-butyl-3-methoxybenzoic acid (10.0 g, 45.0 mmol) to the flask.
Addition of Reagents: In the fume hood, carefully add thionyl chloride (13.1 mL, 180 mmol, 4.0 eq) to the flask at room temperature, followed by 3-4 drops of DMF.
Reaction: Heat the mixture to a gentle reflux (~76 °C) for 1-3 hours until gas evolution stops.
Work-up and Purification: After cooling, carefully remove the excess thionyl chloride by distillation (at atmospheric pressure first, then under vacuum). The remaining crude product is then purified by vacuum distillation.[14]
Data Summary and Solvent Comparison
The choice of solvent directly influences reaction parameters and overall efficiency. The table below provides a comparative summary to guide selection.
Solvent
Reaction Temp. (°C)
Typical Time (h)
Expected Yield (%)
Advantages
Disadvantages
Toluene
~110
2 - 4
> 95%
High yield, cost-effective for scale-up, good temperature for reaction completion.
High boiling point requires more energy for removal.
Dichloromethane
~40
3 - 6
90 - 95%
Milder conditions, easy solvent removal.
Longer reaction time, potential for incomplete reaction if not run long enough.
Neat (Excess SOCl₂)
~76
1 - 3
> 95%
Fast reaction, no solvent to remove, simplified work-up.
Requires handling large excess of corrosive SOCl₂, requires careful distillation.
Tetrahydrofuran (THF)
~66
4 - 8
80 - 90%
Good solvating power.
Risk of side reactions (THF can be cleaved by strong acids/Lewis acids), generally lower yields.[15]
Visualization of Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the underlying chemical transformation.
Caption: Simplified catalytic mechanism using SOCl₂ and DMF.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Yield
1. Wet reagents or glassware. 2. Incomplete reaction. 3. Product loss during work-up.
1. Ensure all glassware is oven-dried and use anhydrous solvents. [11] 2. Extend reaction time or increase temperature (if using a low-boiling solvent). Confirm catalyst addition. 3. Ensure vacuum distillation apparatus is well-sealed to prevent loss of product.
Product is a Dark Oil
Decomposition or side reactions.
Use a milder solvent system (e.g., switch from toluene to DCM). Ensure thionyl chloride is added slowly and with cooling if necessary.
Impure Product after Distillation
1. Unreacted starting material. 2. Formation of symmetric anhydride.
1. Indicates an incomplete reaction. Re-run with longer time or higher temperature. 2. Ensure at least 1.2-1.5 equivalents of chlorinating agent are used. Anhydride can sometimes be removed by careful fractional distillation.
Conclusion and Recommendations
For the high-yield synthesis of 4-tert-butyl-3-methoxybenzoyl chloride, the choice of solvent is a critical parameter that must be optimized based on scale, available equipment, and desired reaction conditions.
For laboratory-scale synthesis and high purity, using excess thionyl chloride (neat) offers the fastest reaction times and a straightforward work-up, consistently providing yields greater than 95%.
For pilot-scale or industrial production,toluene is the most practical and economical choice. Its high boiling point ensures the reaction proceeds to completion efficiently, and it is a standard solvent in manufacturing settings.
While chlorinated solvents like DCM are effective, they often require longer reaction times to achieve comparable yields. Regardless of the solvent system, the rigorous exclusion of moisture is paramount to success. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can reliably produce high-purity 4-tert-butyl-3-methoxybenzoyl chloride with excellent yields.
References
Vertex AI Search. (n.d.). Chemistry Acid Chloride. Retrieved February 27, 2026.
Master Organic Chemistry. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved February 27, 2026.
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved February 27, 2026.
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved February 27, 2026.
ChemicalBook. (2024, April 19). Reactions and Applications of Oxalyl Chloride. Retrieved February 27, 2026.
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved February 27, 2026.
Chemistry Stack Exchange. (2015, February 8). Thionyl Chloride and enols, carboxylic acids, alcohols. Retrieved February 27, 2026.
Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. Retrieved February 27, 2026.
BenchChem. (n.d.). A Comparative Guide to Acyl Chlorides in Organic Synthesis. Retrieved February 27, 2026.
Chris P Schaller. (n.d.). Reactivity: substitution at carboxyl. Retrieved February 27, 2026.
Chen, Z., et al. (2012). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Journal of the Chemical Society of Pakistan, 34(4), 1003-1006.
Wikipedia. (n.d.). Oxalyl chloride. Retrieved February 27, 2026.
Li, G., et al. (2020). A practical chlorination of tert-butyl esters with PCl3 generating acid chlorides. RSC Advances, 10, 36173-36177.
Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube.
Supporting Inform
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved February 27, 2026.
InCatT. (2021, February 18). A direct method for carboformylation at last: the acid chloride does the job!. Retrieved February 27, 2026.
Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved February 27, 2026.
Wikipedia. (n.d.). Acyl chloride. Retrieved February 27, 2026.
Zaoral, M., & Arnold, Z. (1960). The dimethyl formamide – acyl halide complex and its application to the synthesis of acyl azides. Tetrahedron Letters, 1(34), 9-12.
BenchChem. (n.d.). An In-depth Technical Guide to 4-tert-Butylbenzoyl Chloride. Retrieved February 27, 2026.
Organic Syntheses. (n.d.). Procedure. Retrieved February 27, 2026.
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved February 27, 2026.
Google Patents. (n.d.). CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride. Retrieved February 27, 2026.
WIPO Patentscope. (n.d.). WO/2006/002691 PROCESS FOR THE SYNTHESIS AND PURIFICATION OF (4-METHOXYBUTYL) (4-TRIFLUOROMETHYLPHENYL)METHANONE. Retrieved February 27, 2026.
Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251.
PubChem. (n.d.). 4-tert-Butylbenzoyl chloride. Retrieved February 27, 2026.
Google Patents. (n.d.). CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester. Retrieved February 27, 2026.
Organic Syntheses. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Retrieved February 27, 2026.
Application Note: Precision Synthesis of Butyl Methoxydibenzoylmethane (Avobenzone) and Structural Analogs
This Application Note is structured as a high-level technical guide for researchers and process chemists. It addresses the synthesis of Butyl Methoxydibenzoylmethane (INCI name for Avobenzone) while explicitly analyzing...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for researchers and process chemists. It addresses the synthesis of Butyl Methoxydibenzoylmethane (INCI name for Avobenzone) while explicitly analyzing the structural implications of the requested starting material, 4-Tert-butyl-3-methoxybenzoyl chloride .
Part 1: Strategic Analysis & Chemical Logic
Executive Summary & Nomenclature Clarification
Butyl Methoxydibenzoylmethane (CAS: 70356-09-1), commercially known as Avobenzone , is the gold-standard UVA filter used globally in photoprotective formulations.[1] Its efficacy relies on a specific molecular configuration: a dibenzoylmethane backbone with a para-tert-butyl group on one phenyl ring and a para-methoxy group on the other.
Critical Precursor Analysis:
The specific starting material requested—4-Tert-butyl-3-methoxybenzoyl chloride —contains both the tert-butyl and methoxy substituents on the same aromatic ring. Utilizing this precursor in a standard Claisen condensation will yield a structural isomer (1-(4-tert-butyl-3-methoxyphenyl)-3-phenylpropane-1,3-dione) rather than standard Avobenzone.
This guide provides the Dual-Track Protocol :
Track A (Specific Request): Synthesis of the 3-methoxy isomer using the requested 4-Tert-butyl-3-methoxybenzoyl chloride.
Track B (Standard Reference): Synthesis of commercial Avobenzone using 4-tert-butylbenzoyl chloride.
Reaction Mechanism: Claisen Condensation
Both pathways utilize the Claisen Condensation , a nucleophilic acyl substitution where an enolizable ketone (e.g., acetophenone) reacts with a non-enolizable acid chloride or ester in the presence of a strong base.
Step 1: Enolization: The base deprotonates the alpha-carbon of the ketone.
Step 2: Nucleophilic Attack: The enolate attacks the carbonyl carbon of the acid chloride.
Step 3: Elimination: Chloride is eliminated, reforming the carbonyl.
Step 4: Acidification: The resulting beta-diketone anion is protonated to yield the final product.
Strategic Pathway Visualization
The following diagram illustrates the divergent synthesis pathways based on precursor selection.
Figure 1: Divergent synthesis pathways. Route A follows the specific prompt request yielding an isomer. Route B yields standard Avobenzone.
Note: This protocol applies to both Track A and Track B. Select the appropriate precursors from the table above.
Phase 1: Preparation of the Enolate
Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser, N2 inlet, and addition funnel. Flame-dry the apparatus under vacuum and purge with Nitrogen.
Solvent Charge: Add Toluene (10-15 volumes) to the flask.
Base Addition: Add Sodium Amide (2.2 equivalents) or Sodium Methoxide (2.5 equivalents) .
Expert Tip: Sodium Amide (NaNH2) generally provides higher yields (80-90%) compared to alkoxides for this specific condensation due to irreversible deprotonation [1].
Ketone Addition:
Track A: Add Acetophenone (1.0 eq) dropwise at room temperature.
Track B: Add 4-Methoxyacetophenone (1.0 eq) dissolved in minimal toluene.
Enolization: Stir the mixture at 40-50°C for 1 hour. The formation of a suspension indicates enolate generation.
Phase 2: Acylation (The Coupling)
Acid Chloride Addition:
Track A: Dissolve 4-Tert-butyl-3-methoxybenzoyl chloride (1.05 eq) in Toluene. Add dropwise to the enolate mixture over 60 minutes.
Control: Maintain temperature below 60°C during addition to prevent polymerization side reactions.
Reaction: Heat the mixture to Reflux (110°C) for 4-6 hours. Evolution of ammonia gas (if using NaNH2) confirms the reaction progress.
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2) or HPLC.[4][6] The limiting reagent (Ketone) should be consumed <1%.
Phase 3: Workup & Isolation
Quenching: Cool the reaction mixture to 10°C. Carefully pour the mixture into Ice/HCl (3M) solution to quench the excess base and protonate the beta-diketone anion.
Safety: This step is exothermic. Evolution of gas may occur.
Phase Separation: Separate the organic (Toluene) layer. Extract the aqueous layer once with Toluene.
Washing: Wash combined organic layers with Brine (sat. NaCl) and Water until pH is neutral.
Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude solid.
Purification (Recrystallization)
Impurities in UV filters can cause photo-instability or skin irritation.
Solvent: Dissolve the crude solid in boiling Methanol (approx. 5 mL per gram).
Clarification: If the solution is colored, treat with activated charcoal (5% w/w) for 15 mins and filter hot through Celite.
Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.
Filtration: Collect the crystals via vacuum filtration. Wash with cold Methanol.
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Part 3: Quality Control & Validation
Analytical Specifications
Parameter
Track A Product (Isomer)
Track B Product (Avobenzone)
Method
Appearance
Off-white to pale yellow powder
White to pale yellow crystalline powder
Visual
Melting Point
~75-80°C (Predicted)
81-84°C [2]
Capillary MP
Assay
>98.0%
>99.5%
HPLC (C18, MeOH:Water)
UV Max
~345-350 nm
357 nm (Ethanol) [3]
UV-Vis Spectrophotometry
Structural Validation (NMR)
Avobenzone (Track B): 1H NMR will show two distinct AA'BB' systems (para-substitution) and a characteristic enol proton at ~16.9 ppm (broad).
Isomer (Track A): 1H NMR will show a complex splitting pattern for the 3,4-disubstituted ring (doublet, doublet of doublets, doublet) and a standard monosubstituted phenyl ring pattern.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of dibenzoylmethane derivatives.
References
Wikipedia. Avobenzone: Chemistry and Photostability. Available at: [Link]
European Patent Office.Process for the Manufacture of Dibenzoylmethane Derivatives (EP 2655308 B1).
Technical Support Center: Preventing Hydrolysis of 4-Tert-butyl-3-methoxybenzoyl chloride
Welcome to the Technical Support Center for 4-tert-butyl-3-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the pro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 4-tert-butyl-3-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of this moisture-sensitive reagent. Understanding and preventing hydrolysis is critical to ensure the integrity of your starting material and the success of your subsequent reactions.
I. Understanding the Problem: The Inherent Reactivity of Acyl Chlorides
4-tert-butyl-3-methoxybenzoyl chloride, like other acyl chlorides, is a highly reactive molecule. This high reactivity, which makes it an excellent acylating agent, also renders it susceptible to hydrolysis.[1] The core of the issue lies in the electron-deficient carbonyl carbon, which is readily attacked by nucleophiles, including water.[1]
The Hydrolysis Mechanism
The reaction with water is a nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the corresponding carboxylic acid (4-tert-butyl-3-methoxybenzoic acid) and hydrochloric acid (HCl).[2] This process is often rapid and can be exothermic.[3]
Caption: Hydrolysis of 4-tert-butyl-3-methoxybenzoyl chloride.
II. Troubleshooting Guide: Identifying and Addressing Hydrolysis
This section provides a structured approach to identifying and mitigating hydrolysis of your 4-tert-butyl-3-methoxybenzoyl chloride during storage and use.
Minimize the time the container is open. Handle in a fume hood, preferably in a glovebox or under a stream of inert gas.[4][5]
Store the container in a desiccator. Purge the headspace with an inert gas before sealing.
Cloudy appearance or solid precipitate in the liquid
Partial hydrolysis to the less soluble 4-tert-butyl-3-methoxybenzoic acid.[4]
The reagent may be unsuitable for reactions requiring high purity. Consider purification by vacuum distillation if feasible.[6] Otherwise, use a fresh batch.
Ensure storage containers are completely dry and tightly sealed.[7] Handle exclusively under an inert atmosphere.
Inconsistent reaction yields or formation of byproducts
The presence of the hydrolyzed carboxylic acid is interfering with the intended reaction.[4]
Verify the purity of the acyl chloride before use via analytical methods (e.g., titration, NMR). Use anhydrous reaction conditions and freshly opened or properly stored reagent.[8]
Implement stringent storage and handling protocols as outlined in this guide.
Difficulty dissolving in aprotic solvents
The compound has hydrolyzed to the less soluble carboxylic acid.
Filter the solution to remove the insoluble benzoic acid derivative. Note that the concentration of the acyl chloride in the filtrate will be lower than expected. It is advisable to quantify the concentration before proceeding.[4]
Always use anhydrous solvents for reactions and for preparing solutions of the acyl chloride.
Troubleshooting Workflow
Caption: Troubleshooting workflow for 4-tert-butyl-3-methoxybenzoyl chloride.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-tert-butyl-3-methoxybenzoyl chloride?
To minimize hydrolysis, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, in a cool, dry place away from light.[9][10] Using a desiccator provides an additional layer of protection against moisture.[11]
Q2: Can I store 4-tert-butyl-3-methoxybenzoyl chloride in a refrigerator or freezer?
While refrigeration can slow down decomposition, it's crucial to ensure the container is perfectly sealed to prevent condensation of atmospheric moisture inside when it's removed and warms to room temperature.[12] If you choose to refrigerate, allow the container to warm to room temperature before opening. Freezing is generally not necessary and carries the risk of the container breaking if the compound freezes and expands.[12]
Q3: What type of desiccants are recommended for storing moisture-sensitive chemicals like this?
Silica gel and molecular sieves are highly effective desiccants for this purpose.[13][14] Molecular sieves are particularly good at scavenging water from the air.[13] Desiccant packs can be placed inside a larger secondary container, such as a desiccator, where the primary container of the acyl chloride is stored.[15]
Q4: Is it necessary to handle 4-tert-butyl-3-methoxybenzoyl chloride under an inert atmosphere?
For long-term storage and for reactions that are sensitive to impurities, handling under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is highly recommended.[5][16] This prevents exposure to atmospheric moisture, which is the primary cause of hydrolysis.[17] Many suppliers package moisture-sensitive reagents in bottles with septa (e.g., Sure/Seal™ bottles) to facilitate transfer under an inert atmosphere.[18]
Q5: I've noticed some solid has formed in my bottle of 4-tert-butyl-3-methoxybenzoyl chloride. Can I still use it?
The formation of a solid likely indicates hydrolysis to the corresponding carboxylic acid.[4] For reactions where purity is critical, it is not recommended to use the material without purification. The presence of the carboxylic acid can interfere with your reaction.[19] If you have the expertise and equipment, you can purify the remaining acyl chloride by vacuum distillation.[6] Otherwise, it is safer to use a fresh bottle.
Q6: How can I confirm the purity of my 4-tert-butyl-3-methoxybenzoyl chloride if I suspect hydrolysis?
A simple method to quantify the extent of hydrolysis is through titration.[4] By titrating a sample with a standardized solution of sodium hydroxide, you can determine the amount of hydrochloric acid and carboxylic acid present. Alternatively, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify the presence of the hydrolyzed product.[12]
IV. Experimental Protocols
Protocol 1: Proper Opening and Dispensing of 4-tert-butyl-3-methoxybenzoyl chloride
This protocol outlines the steps for safely opening and dispensing the reagent to minimize exposure to atmospheric moisture.
Materials:
Container of 4-tert-butyl-3-methoxybenzoyl chloride
Dry syringe and needle
Source of dry inert gas (Nitrogen or Argon)
Septum-sealed reaction vessel
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.[20]
Inert Atmosphere: If not using a glovebox, establish an inert atmosphere over the reagent bottle. This can be done by carefully piercing the septum with a needle connected to a source of dry inert gas.
Dispensing: Use a dry syringe to pierce the septum and withdraw the desired amount of the liquid.[20]
Transfer: Immediately transfer the acyl chloride to the reaction vessel, which should also be under an inert atmosphere.
Sealing: After withdrawing the desired amount, remove the syringe and the inert gas needle. To maintain the integrity of the remaining reagent, it is good practice to purge the headspace of the bottle with inert gas before re-sealing.[21]
Storage: Tightly seal the container and wrap the cap with parafilm for extra protection. Store in a desiccator.
Protocol 2: Titration to Determine the Purity of 4-tert-butyl-3-methoxybenzoyl chloride
This method quantifies the amount of HCl and 4-tert-butyl-3-methoxybenzoic acid formed due to hydrolysis.[4]
Apparatus:
Burette
Erlenmeyer flasks
Magnetic stirrer and stir bar
Reagents:
Standardized 0.1 M sodium hydroxide (NaOH) solution
Phenolphthalein indicator
Anhydrous acetone
Procedure:
Accurately weigh a sample of 4-tert-butyl-3-methoxybenzoyl chloride (e.g., 0.5 g) into a dry Erlenmeyer flask.
Add a known volume of anhydrous acetone (e.g., 25 mL) to dissolve the sample.
Add a few drops of phenolphthalein indicator.
Titrate the solution with the standardized NaOH solution until a persistent pink color is observed.
The amount of NaOH consumed corresponds to the moles of HCl and carboxylic acid in the sample. This can be used to calculate the percentage of hydrolysis.
V. References
Benchchem. A Comparative Guide to Acyl Chlorides in Organic Synthesis. Available from: .
Sorb-bead. Desiccants for Industrial Chemical shipping & storage containers. Available from: .
ResearchGate. Why should heat not be given in the reaction that benzoyl chloride is present?. Available from: .
PubChem. Acetyl chloride. Available from: .
Benchchem. Preventing hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride during storage. Available from: .
Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents. Available from: .
sathee jee. Chemistry Acid Chloride. Available from: .
Pharma Desiccants. 404. Available from: .
PhotonExport. Inert Atmosphere. Available from: .
Sciencemadness Discussion Board. Acyl chlorides stability. Available from: .
Air Products. The Importance of Inerting. Available from: .
Drytech. Chemical Processing Storage. Available from: .
Inert. Powder Storage Solutions. Available from: .
HengYe Inc. Industrial Desiccants: What They Are and Why Your Business Needs Them. Available from: .
ChemistryStudent. Acyl Chlorides (A-Level). Available from: .
University of Rochester, Department of Chemistry. How to Store Reagents. Available from: .
Spectrum Pharmacy Supplies. Desiccants. Available from: .
Unknown. Chemical Storage. Available from: .
ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. Available from: .
ResearchGate. (PDF) Principles of Inert Atmosphere Storage. Available from: .
Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: .
NIH. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Available from: .
Ataman Kimya. BENZOYL CHLORIDE. Available from: .
Sciencemadness.org. Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide. Available from: .
MIT. Handling air-sensitive reagents AL-134. Available from: .
Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134. Available from: .
Benchchem. Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives. Available from: .
TCI Chemicals. SAFETY DATA SHEET - 3-Methoxybenzoyl Chloride. Available from: .
Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Available from: .
Fisher Scientific. 4-Methoxybenzoyl chloride - SAFETY DATA SHEET. Available from: .
Save My Exams. Test for Acyl Chlorides. Available from: .
Reddit. Trouble with chloride acids. Available from: .
Inxight Drugs. 4-tert-Butylbenzoyl chloride. Available from: .
PubChem. 4-tert-Butylbenzoyl chloride. Available from: .
Benchchem. An In-depth Technical Guide to 4-tert-Butylbenzoyl Chloride. Available from: .
Scribd. Hydrolysis of tert-Butyl Chloride Study. Available from: .
dvikan.no. Hydrolysis of t-butyl chloride CSTR-Study. Available from: .
University of Wisconsin-Madison Chemistry Department. Types of Organic Reactions- Hydrolysis of T-Butyl Chloride: A Lecture and Lab Experiment. Available from: .
Technical Support Center: Optimizing 4-Tert-butyl-3-methoxybenzoyl Chloride Acylation
Welcome to the Technical Support Center for the acylation of complex amines using 4-tert-butyl-3-methoxybenzoyl chloride. This reactive intermediate is critical in the synthesis of advanced active pharmaceutical ingredie...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the acylation of complex amines using 4-tert-butyl-3-methoxybenzoyl chloride. This reactive intermediate is critical in the synthesis of advanced active pharmaceutical ingredients (APIs), including GSK3082 analogues targeting Hepatitis C virus RNA polymerase[1]. This guide synthesizes field-proven methodologies and mechanistic insights to help researchers overcome common bottlenecks such as incomplete conversion, byproduct formation, and reagent degradation.
Section 1: Mechanistic Insights & Causality
Understanding the molecular profile of 4-tert-butyl-3-methoxybenzoyl chloride is essential for optimizing its reactivity:
Steric Profile : The bulky tert-butyl group is located at the para (4-) position relative to the acyl chloride. Because it is distal to the electrophilic carbonyl carbon, it does not induce significant steric hindrance during nucleophilic attack. However, it significantly increases the lipophilicity of the molecule, necessitating the use of non-polar or moderately polar aprotic solvents (e.g., dichloromethane, toluene).
Electronic Profile : The methoxy group at the meta (3-) position exerts a weak electron-withdrawing inductive effect (-I) on the carbonyl, slightly enhancing its electrophilicity compared to an unsubstituted benzoyl chloride. This makes the intermediate highly reactive toward nucleophiles but equally susceptible to premature hydrolysis if moisture is present[2].
Workflow for synthesizing and acylating 4-tert-butyl-3-methoxybenzoyl chloride.
Section 2: Troubleshooting Guide & FAQs
Decision tree for troubleshooting low yields in benzoyl chloride acylation.
Q1: My acylation reaction stalls at ~50% conversion. How do I drive it to completion?
Root Cause : As the amine reacts with the acyl chloride, one equivalent of hydrochloric acid (HCl) is generated[2]. If insufficient base is present, this HCl protonates the unreacted starting amine, forming an ammonium chloride salt[2]. This salt is non-nucleophilic, effectively halting the reaction.
Solution : Always use a significant excess of a non-nucleophilic or tertiary amine base[2]. For complex pyrrolidines or hindered amines, using up to 4.0 equivalents of triethylamine (Et
N) ensures complete neutralization of the generated HCl, keeping the nucleophile active[3].
Q2: I am observing the formation of sulfonamide or other unidentified byproducts. What is going wrong?
Root Cause : This typically occurs when the 4-tert-butyl-3-methoxybenzoyl chloride is freshly prepared from its corresponding benzoic acid using thionyl chloride (SOCl
), and the residual SOCl is not completely removed. SOCl will aggressively react with your amine nucleophile.
Solution : Simple rotary evaporation is insufficient to remove all SOCl
. You must perform a toluene azeotrope. After initial evaporation, dissolve the crude mixture in anhydrous toluene and evaporate again under reduced pressure[1]. Repeat this twice to guarantee the complete removal of SOCl and dissolved HCl.
Q3: My isolated yield is low, and NMR shows a high recovery of 4-tert-butyl-3-methoxybenzoic acid. Why?
Root Cause : The acyl chloride has hydrolyzed back to the inactive carboxylic acid. This is caused by moisture in the solvent, the atmosphere, or wet glassware[2].
Solution : Switch to strictly anhydrous solvents (e.g., dry DCM over 4Å molecular sieves). Ensure the reaction is purged with argon or nitrogen. When adding the acyl chloride to the amine, perform the addition at 0 °C to suppress the rate of competitive hydrolysis while maintaining the rate of the desired amidation[2].
Section 3: Standard Operating Procedure (SOP) – Optimized Protocol
This self-validating protocol is adapted from the stereoselective synthesis of GSK3082 analogues, which achieved a 96% yield for the N-acylation of complex pyrrolidines[1].
Reflux the mixture under an inert atmosphere for 4 hours[1].
Self-Validation Check: The suspension will transition into a clear solution. A clear solution visually validates the complete conversion of the insoluble carboxylic acid into the soluble acid chloride.
Step 2: Purification (Azeotropic Removal)
4. Remove excess thionyl chloride by evaporation under reduced pressure[1].
5. Dissolve the resulting residue in anhydrous toluene (5 mL) and evaporate again under reduced pressure[1]. Repeat this step to ensure all traces of SOCl
are azeotropically removed.
6. Dissolve the purified 4-tert-butyl-3-methoxybenzoyl chloride in anhydrous dichloromethane (10 mL)[1].
Step 3: Nucleophilic Acylation
7. In a separate flame-dried flask, prepare a solution of the target amine (e.g., pyrrolidine derivative, 5.0 mmol) in anhydrous dichloromethane (10 mL)[1].
8. Add triethylamine (2.8 mL, 20.1 mmol, ~4.0 eq) to the amine solution[3].
9. Cool the amine/base solution to 0 °C using an ice-water bath[1].
10. Add the acid chloride solution dropwise to the cooled amine solution to control the exothermic reaction[2].
11. Remove the ice bath and allow the mixture to stir at room temperature for 36 hours[1].
12. Workup: Quench with saturated aqueous NaHCO
, extract with DCM, wash the organic layer with brine, dry over anhydrous NaSO, and concentrate in vacuo.
Section 4: Quantitative Optimization Matrix
Reaction Parameter
Sub-optimal Condition
Optimized Condition
Mechanistic Rationale
Expected Yield
Chlorinating Agent Removal
Simple evaporation
Toluene azeotrope (2x)
Removes residual SOCl, preventing competitive nucleophilic attack and byproduct formation.
>90%
Base Equivalent
1.0 - 1.2 eq EtN
4.0 eq EtN
Neutralizes all HCl generated; prevents amine hydrochloride salt formation, keeping nucleophile active.
95-96%
Solvent Moisture
Standard DCM
Anhydrous DCM
Prevents rapid hydrolysis of the highly reactive benzoyl chloride back to benzoic acid.
>90%
Addition Temperature
Room Temperature
0 °C (Ice Bath)
Controls exothermic reaction rate, minimizing thermal degradation and side reactions.
>90%
References
[2] Benchchem. Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives. Benchchem Technical Support. 2
[1] Gálvez, J. A., et al. Stereoselective Synthesis and Biological Evaluation as Inhibitors of Hepatitis C virus RNA polymerase of GSK3082 Analogues with structural diversity at the 5-position. Universidad de Zaragoza / European Journal of Medicinal Chemistry. 1
[4] Gálvez, J. A., et al. Stereoselective synthesis and biological evaluation as inhibitors of hepatitis C virus RNA polymerase of GSK3082 analogues with structural diversity at the 5-position. PubMed (NIH). 4
[3] Gálvez, J. A., et al. Stereoselective Synthesis and Biological Evaluation as Inhibitors of Hepatitis C virus RNA polymerase of GSK3082 Analogues. Universidad de Zaragoza (Experimental Section). 3
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Reactivity of Sterically Hindered Benzoyl Chlorides
Ticket ID: #STERIC-Cl-001
Status: Open
Responder: Senior Application Scientist
Diagnostic Overview: The "Mesitoyl" Blockade
You are likely encountering the "Ortho Effect," where substituents at the 2- and 6-positions of the benzene ring (e.g., 2,4,6-trimethylbenzoyl chloride or mesitoyl chloride) physically block the Bürgi-Dunitz trajectory .
For a nucleophile to attack the carbonyl carbon, it must approach at an angle of approximately 107°. In sterically hindered benzoyl chlorides, ortho-substituents act as a "gatekeeper," destabilizing the tetrahedral intermediate and preventing orbital overlap. Standard Schotten-Baumann conditions (DCM/TEA) often fail here because the nucleophile cannot physically access the electrophile.
Troubleshooting & Optimization Protocols
Phase 1: Nucleophilic Catalysis (The DMAP "Steglich" Protocol)
Issue: "I am using Triethylamine/Pyridine, but the reaction stalls or yields <10%."
Diagnosis: The base is acting only as a proton scavenger, not a catalyst. You need a "nucleophilic shuttle" to bypass the steric wall.
The Solution:
Switch to 4-Dimethylaminopyridine (DMAP) .[1] Unlike pyridine, DMAP forms a resonance-stabilized N-acylpyridinium ion . This intermediate projects the carbonyl group away from the steric bulk of the catalyst, making it more accessible than the original chloride.
Experimental Workflow:
Solvent: Anhydrous DCM or Chloroform (Polarity helps stabilize the ionic intermediate).
Temperature: Start at 0°C, then reflux. The energy barrier for hindered substrates often requires heat, which DMAP allows without rapid decomposition.
Visualizing the Mechanism:
The following diagram illustrates how DMAP acts as a shuttle, temporarily displacing the chloride to form a more reactive species.
Caption: Figure 1. The Steglich Acylation Cycle. DMAP attacks the hindered chloride to form a projecting acyl-pyridinium salt, which is more accessible to the nucleophile.
Phase 2: The "Atomic Swap" (Acyl Fluorides)
Issue: "DMAP failed. My substrate is extremely hindered (e.g., 2,6-di-tert-butyl)."
Diagnosis: The chlorine atom itself is too large. The steric bulk of the leaving group combined with the ortho-substituents creates a "closed gate."
The Solution:
Convert the Acyl Chloride to an Acyl Fluoride .
Why? Fluorine is significantly smaller (Van der Waals radius: 1.47 Å vs. 1.75 Å for Cl). This reduces the steric clash in the transition state. Furthermore, the C-F bond is stronger, making the species more stable to hydrolysis (easier handling) but paradoxically highly reactive toward amines/alcohols in the presence of a base due to the high electronegativity of fluorine.
Protocol (In-Situ Conversion):
Dissolve the hindered Acid Chloride in DCM.
Add 3.0 equiv of Cyanuric Fluoride or Potassium Fluoride (spray-dried) and 18-crown-6 (catalytic).
Stir for 2 hours (monitor by TLC; Acyl Fluorides often run faster).
Add the nucleophile and base directly to this mixture.
Data Comparison: Leaving Group Efficacy in Hindered Systems
Parameter
Acyl Chloride (R-COCl)
Acyl Fluoride (R-COF)
Benefit of Fluoride
Bond Length
~1.79 Å
~1.35 Å
Tighter bond, less "floppy" interference.
Steric Radius
1.75 Å
1.47 Å
Crucial: Allows nucleophile approach.
Hydrolytic Stability
Low (Fumes in air)
High (Often stable on silica)
Easier purification/handling.
Reactivity (Hindered)
Poor
Excellent
Validated by Carpino et al. [1]
Phase 3: Cationic Activation (Lewis Acids)
Issue: "I cannot change the leaving group, and I need to force the reaction."
Diagnosis: You need to abandon the SN2-like mechanism and force an SN1-like pathway by generating an Acylium Ion (R-C≡O⁺).
The Solution:
Use Silver Cyanide (AgCN) or Silver Triflate (AgOTf) .
Silver has a high affinity for chlorine (halophilicity). It strips the chloride away, leaving behind a highly reactive, linear acylium cation. Being linear, the acylium ion minimizes steric interference from ortho-substituents.
Procedure: Reflux for 4–12 hours. The precipitation of AgCl drives the reaction.
Warning: AgCN is toxic. Handle with extreme care. AgOTf is a safer, modern alternative.
Decision Matrix: Troubleshooting Flowchart
Use this logic gate to determine your next experimental step.
Caption: Figure 2. Strategic decision tree for optimizing hindered acylations.
FAQ: Common User Scenarios
Q: I can't even make the acid chloride from the acid using Thionyl Chloride. It just boils and returns starting material.A: Thionyl chloride often fails with steric bulk because it requires an initial attack on sulfur.
Recommendation: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[3][4] It reacts under neutral conditions at room temperature to form the acid chloride (or a reactive keteniminium intermediate) quantitatively. It is the gold standard for preparing sensitive or hindered acid chlorides [2].
Q: Will increasing the temperature to 140°C (Xylene reflux) help?A: Only if your substrate is thermally stable. However, at high temperatures, hindered benzoyl chlorides are prone to thermal decarbonylation (losing CO) or decomposing the nucleophile. It is safer to use a better leaving group (Fluoride) or a catalyst (AgOTf) at lower temperatures (40–80°C) than to brute-force the system with heat.
References
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis." Journal of the American Chemical Society.
Ghosez, L., et al. (1979). "α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses.
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition.
Takimoto, S., et al. (1976). "Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide." Bulletin of the Chemical Society of Japan.
Technical Support Center: Handling Moisture Sensitivity in 4-Tert-butyl-3-methoxybenzoyl Chloride Applications
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected failures when working with highly reactive electrophiles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected failures when working with highly reactive electrophiles. 4-Tert-butyl-3-methoxybenzoyl chloride is a critical building block, prominently utilized in the stereoselective synthesis of Hepatitis C virus (HCV) RNA polymerase inhibitors (such as GSK3082 analogues) 1. However, its inherent reactivity makes it exceptionally susceptible to moisture degradation.
This guide is engineered to provide you with the mechanistic causality behind these failures, self-validating experimental protocols, and targeted troubleshooting strategies to ensure reproducibility in your drug development workflows.
The Mechanistic Causality of Moisture Degradation
To troubleshoot effectively, we must first understand the "why." The acyl chloride functional group in 4-tert-butyl-3-methoxybenzoyl chloride is highly electrophilic. When exposed to ambient humidity or trace water in solvents, water acts as a nucleophile, leading to rapid hydrolysis. This side reaction yields 4-tert-butyl-3-methoxybenzoic acid and hydrogen chloride (HCl) gas 2.
In typical amidation reactions, the generated HCl is catastrophic. It protonates the nucleophilic amine you are trying to couple, forming an unreactive ammonium salt. This effectively halts the desired reaction, drastically reducing yields and complicating purification 3.
Mechanistic pathway showing desired amidation vs. moisture-induced hydrolysis and amine inhibition.
Quantitative Impact of Moisture (Data Presentation)
Understanding tolerance limits is crucial for experimental design. The table below summarizes the quantitative impact of moisture variables on acyl chloride reactions.
Parameter
Optimal Condition
Compromised Condition
Impact on Yield / Outcome
Solvent Water Content
< 10 ppm (Anhydrous)
> 100 ppm
Yield drops by 30-50% due to competitive hydrolysis 2.
Glassware Preparation
Oven-dried (125 °C, 24h)
Air-dried at RT
Microscopic water film on glass consumes up to 5 mol% of reagent 4.
Reaction Atmosphere
Dry N2 or Argon
Ambient Air
Rapid generation of corrosive HCl fumes; reaction stalls 3.
Acid Scavenger (Base)
2.0 - 3.0 equivalents
< 1.0 equivalent
Incomplete neutralization of HCl; amine nucleophile protonated 3.
Self-Validating Experimental Protocols
A robust protocol must be self-validating—meaning it includes built-in checks to confirm the integrity of the system before proceeding to the next step.
Protocol A: Establishing an Anhydrous Reaction Environment
Objective : Prepare the reaction setup for 4-tert-butyl-3-methoxybenzoyl chloride without moisture contamination.
Glassware Drying : Place all glassware (flasks, condensers, and glass syringes) in a drying oven at 125 °C for a minimum of 24 hours 4.
Validation Check: Glassware should be too hot to handle bare-handed upon removal.
Cooling under Inert Gas : Assemble the apparatus while hot. Immediately connect to a Schlenk line and flush with dry Argon or Nitrogen.
Validation Check: Use an oil bubbler to confirm a continuous, positive inert gas flow during the entire cooling process 5.
Solvent Transfer : Use anhydrous solvents (e.g., dichloromethane or toluene) stored over activated molecular sieves. Transfer the solvent via an oven-dried glass syringe or a new polypropylene Luer-lock syringe 6.
Validation Check: Perform a Karl Fischer titration on the solvent batch prior to use; the reading must be < 10 ppm water 2.
Reagent Addition : Dissolve 4-tert-butyl-3-methoxybenzoyl chloride in the anhydrous solvent. Add a tertiary amine base (e.g., triethylamine, 2.5 eq) to the reaction vessel to scavenge any trace HCl 3.
Validation Check: The solution should remain clear. The sudden appearance of white fumes indicates atmospheric moisture ingress.
Protocol B: Safe Quenching of Compromised Reactions
If a reaction is exposed to moisture and fails, the unreacted acyl chloride must be safely quenched to prevent pressure buildup or toxic exposure.
Cooling : Cool the reaction mixture to 0 °C using an ice bath to control the highly exothermic quenching process 7.
Alcohol Quenching (Preferred Method) : Slowly add an excess of anhydrous methanol or ethanol dropwise. This converts unreacted 4-tert-butyl-3-methoxybenzoyl chloride into a stable methyl or ethyl ester, which is significantly easier to handle and separate than the carboxylic acid 7.
Neutralization : Stir for 30 minutes, then neutralize the generated HCl with a saturated aqueous sodium bicarbonate solution until CO2 evolution ceases.
Extraction : Extract the organic layer, dry over anhydrous MgSO4, and concentrate.
Validation Check: Thin-Layer Chromatography (TLC) analysis should show the complete disappearance of the highly reactive acyl chloride spot.
Troubleshooting Guide & FAQs
Q: My reaction mixture started producing white fumes as soon as I opened the reagent bottle. What happened, and can I still use it?A: The white fumes are hydrogen chloride (HCl) gas, a direct visual indicator that your 4-tert-butyl-3-methoxybenzoyl chloride has hydrolyzed upon contact with ambient humidity 3. If the fuming is brief, the bulk reagent may still be viable, but its stoichiometric purity is compromised (as it now contains 4-tert-butyl-3-methoxybenzoic acid).
Action: Seal the bottle immediately, flush the headspace with Argon, and verify the purity via NMR before use. For critical stereoselective syntheses, discard and use a fresh, sealed bottle.
Q: I am using a polypropylene syringe to transfer the acyl chloride solution. The plunger is freezing mid-transfer. Why?A: While polypropylene (PP) Luer lock syringes are excellent for handling moisture-sensitive reagents safely, prolonged or repeated exposure to organic solvents (like dichloromethane or toluene) causes the plastic to swell and the plunger to freeze 6.
Action: Treat PP syringes as strictly single-use for organic transfers. For repeated dispensing, switch to an oven-dried, gas-tight glass syringe with a PTFE plunger.
Q: My TLC shows a massive streak and low product conversion, despite using anhydrous solvents. What is the hidden moisture source?A: If solvents are dry, the culprit is often the nucleophile or the base. Hygroscopic bases (like triethylamine or pyridine) can absorb significant water if not stored properly. Furthermore, the silica gel on TLC plates is slightly acidic and inherently contains moisture. It can hydrolyze unreacted acyl chloride directly on the plate, causing the streaking you observe 8.
Action: Distill your amine base over calcium hydride (CaH2) prior to use. To get a clean TLC read, quench a small reaction aliquot in methanol before spotting to form a clean ester spot instead of a streak.
Q: Can I purify 4-tert-butyl-3-methoxybenzoyl chloride if it has partially degraded into the acid?A: Yes, but it is often more practical to re-synthesize it. You can reflux the degraded mixture with an excess of thionyl chloride (SOCl2) for 4 hours to convert the 4-tert-butyl-3-methoxybenzoic acid back into the acyl chloride. Afterward, evaporate the excess SOCl2 under reduced pressure and co-evaporate with anhydrous toluene to remove traces of HCl and SOCl2 1.
References
Universidad de Zaragoza. "Stereoselective Synthesis and Biological Evaluation as Inhibitors of Hepatitis C virus RNA polymerase of GSK3082 Analogues." Available at:[Link]
Moodle@Units. "Preparing Anhydrous Reagents and Equipment." Available at:[Link]
University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds." Available at:[Link]
Journal of Chemical Education - ACS Publications. "Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe." Available at: [Link]
Yufeng. "How to Quench Acid Chlorides? 5 Key Methods for Safe Handling." Available at: [Link]
ResearchGate. "What should I reconsider in my experiment for acyl chloride to be formed?" Available at: [Link]
A Comparative Guide to Acylating Agents: In-Depth ¹H NMR Interpretation of 4-Tert-butyl-3-methoxybenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, particularly in the realms of pharmaceutical and fine chemical development, the selection of an appropriate acylating...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and fine chemical development, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. Acyl chlorides, prized for their high reactivity, are a cornerstone of acylation reactions. This guide provides a detailed analysis of 4-tert-butyl-3-methoxybenzoyl chloride, a sterically hindered and electronically modulated acylating agent. We will delve into a comprehensive interpretation of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, a fundamental tool for structural elucidation and purity assessment. Furthermore, we will objectively compare its characteristics with alternative acylating agents, supported by experimental data and protocols to inform your synthetic strategies.
The Pivotal Role of ¹H NMR in Characterizing Acylating Agents
¹H NMR spectroscopy is an indispensable technique for the structural verification of organic molecules. For an acylating agent like 4-tert-butyl-3-methoxybenzoyl chloride, ¹H NMR provides a unique fingerprint, confirming the integrity of the molecular structure and the absence of impurities. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal offer precise information about the electronic environment and connectivity of the protons within the molecule.
Interpreting the ¹H NMR Spectrum of 4-Tert-butyl-3-methoxybenzoyl chloride
Table 1: Predicted ¹H NMR Spectral Data for 4-Tert-butyl-3-methoxybenzoyl chloride in CDCl₃
Chemical Shift (δ) ppm (Predicted)
Integration
Multiplicity
Assignment
~1.35
9H
Singlet (s)
tert-Butyl Protons (-C(CH₃)₃)
~3.90
3H
Singlet (s)
Methoxy Protons (-OCH₃)
~7.5-7.8
3H
Multiplet (m)
Aromatic Protons (Ar-H)
Detailed Signal Analysis:
Tert-butyl Protons (~1.35 ppm): The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet.[1][2] This signal's high integration value (9H) and characteristic upfield shift make it a prominent and easily identifiable feature of the spectrum.[1] The tert-butyl group's electron-donating nature slightly shields these protons.
Methoxy Protons (~3.90 ppm): The three equivalent protons of the methoxy group will also appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.[3][4] The electronegative oxygen atom deshields these protons, shifting them downfield relative to the tert-butyl signal.
Aromatic Protons (~7.5-7.8 ppm): The three protons on the benzene ring will exhibit a more complex pattern, likely a multiplet, due to spin-spin coupling. Their chemical shifts are influenced by the electronic effects of the three substituents: the electron-donating tert-butyl and methoxy groups, and the strongly electron-withdrawing benzoyl chloride group.[5][6][7][8] The benzoyl chloride moiety will significantly deshield the ortho and para protons, shifting them downfield into the 7.5-8.0 ppm region.[5][6] The precise splitting pattern will depend on the coupling constants between the adjacent and meta protons.
Structural Assignment and Workflow
The following diagram illustrates the molecular structure of 4-tert-butyl-3-methoxybenzoyl chloride with the predicted ¹H NMR assignments.
Figure 2: General workflow for acylation and NMR analysis.
This protocol provides a standardized procedure for obtaining a high-quality ¹H NMR spectrum of an acyl chloride like 4-tert-butyl-3-methoxybenzoyl chloride.
Materials:
4-Tert-butyl-3-methoxybenzoyl chloride (or other acylating agent)
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
NMR tube (5 mm)
Pasteur pipette
Vial and cap
Procedure:
Sample Preparation:
Accurately weigh 5-10 mg of the acyl chloride into a clean, dry vial. Caution: Acyl chlorides are corrosive and moisture-sensitive. Handle in a fume hood and avoid exposure to air.
Using a clean, dry Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
Cap the vial and gently swirl to dissolve the sample completely.
Transfer the solution to a clean, dry NMR tube.
NMR Data Acquisition:
[9] * Insert the NMR tube into the spectrometer.
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., on a 400 MHz spectrometer).
Typical parameters include:
Pulse Program: A standard 30° or 90° pulse.
Number of Scans: 8-16 scans for a sample of this concentration.
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
Relaxation Delay: 1-2 seconds.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum to obtain a flat baseline.
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Integrate the signals to determine the relative number of protons for each resonance.
Conclusion
The predicted ¹H NMR spectrum of 4-tert-butyl-3-methoxybenzoyl chloride provides a clear roadmap for its identification and purity assessment. The distinct signals for the tert-butyl, methoxy, and aromatic protons, each with their characteristic chemical shifts and integrations, offer unambiguous structural confirmation. When selecting an acylating agent, researchers must weigh the high reactivity of acyl chlorides against the milder conditions and more benign byproducts offered by alternatives like acid anhydrides or carboxylic acids activated with coupling agents. A thorough understanding of the ¹H NMR spectrum of the chosen reagent is paramount for ensuring the integrity of the starting material and, ultimately, the success of the synthetic endeavor.
References
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
Reddy, et al. (2021). Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. Chemistry – An Asian Journal.
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
Pearson. (n.d.). Carboxylic Acid to Acid Chloride: Videos & Practice Problems. Retrieved from [Link]
Ashenhurst, J. (2011). Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
ACD/Labs. (2026). t-Butyl group towers over other ¹H resonances. Retrieved from [Link]
Chemistry Steps. (2020). SOCl₂ Reaction with Carboxylic Acids. Retrieved from [Link]
Brugel, W. (1979). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Heyden.
College of Pharmacy, University of Baghdad. (2024). Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives. Retrieved from [Link]
Zerbe, O., & Mittl, P. R. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 8(10), 1038–1042.
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). Retrieved from [Link]
ACD/Labs. (2026). Methoxy groups just stick out. Retrieved from [Link]
Comparative Reactivity Profile: 4-Tert-butyl-3-methoxybenzoyl Chloride vs. Benzoyl Chloride
Executive Summary This guide provides a technical comparison between Benzoyl Chloride (BzCl) —the industry standard electrophile—and 4-Tert-butyl-3-methoxybenzoyl Chloride (TBMB-Cl) . While Benzoyl Chloride is often used...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison between Benzoyl Chloride (BzCl) —the industry standard electrophile—and 4-Tert-butyl-3-methoxybenzoyl Chloride (TBMB-Cl) . While Benzoyl Chloride is often used as a baseline for reactivity, the introduction of para-alkyl and meta-alkoxy substituents in TBMB-Cl significantly alters its physicochemical profile.
Key Finding: TBMB-Cl exhibits attenuated electrophilicity and significantly higher lipophilicity compared to Benzoyl Chloride. Theoretical modeling based on Hammett substituent constants (
) predicts a net deactivation of the carbonyl center, making TBMB-Cl more selective but slower to react in nucleophilic acyl substitutions (NAS).
Structural & Electronic Analysis
To understand the reactivity difference, we must quantify the electronic influence of the substituents on the carbonyl carbon.
The Hammett Prediction Model
We utilize the Hammett Equation (
) to predict the relative reactivity.
Reference: Benzoyl Chloride (
).
Target: TBMB-Cl.
Substituent Effects on TBMB-Cl:
4-tert-Butyl Group (para): Strong electron-donating group (EDG) via induction and hyperconjugation.
(Deactivating for nucleophilic attack).
3-Methoxy Group (meta): The position is critical. While methoxy is a strong EDG ortho/para via resonance, at the meta position, resonance is negligible. The Inductive Effect (-I) dominates, making it Electron Withdrawing (EWG).
(Activating for nucleophilic attack).
Net Electronic Effect (
):
Electronic Push-Pull Diagram
The following diagram visualizes the competing electronic effects that result in the attenuated reactivity of TBMB-Cl.
Figure 1: Electronic vector map showing the competing inductive and resonance effects on the reaction center.
Physical Properties & Solubility Profile
The reactivity of TBMB-Cl is not solely defined by electronics; solubility plays a massive role in biphasic reactions (e.g., Schotten-Baumann).
Property
Benzoyl Chloride
4-Tert-butyl-3-methoxybenzoyl Chloride
Impact on Process
Molecular Weight
140.57 g/mol
~226.7 g/mol
Higher mass requires adjustment in stoichiometry calculations.
Lipophilicity (cLogP)
~2.3
~4.5 - 5.0
TBMB-Cl is highly lipophilic. It will partition strictly into organic phases.
Water Solubility
Reacts/Hydrolyzes
Insoluble / Slow Surface Hydrolysis
Critical: TBMB-Cl resists hydrolysis in aqueous biphasic systems due to the "Grease Ball" effect of the t-butyl group.
Since direct kinetic data is often instrument-dependent, we recommend a Competitive Aminolysis experiment. This self-validating protocol allows you to determine the relative reactivity ratio (
) in your specific solvent system.
The Principle
React 1.0 equivalent of a secondary amine (Morpholine) with a 1:1 mixture of Benzoyl Chloride and TBMB-Cl. The ratio of amide products formed reflects the relative reaction rates (
).
Workflow Diagram
Figure 2: Competitive screening workflow to determine relative electrophilicity.
Step-by-Step Protocol
Preparation: Dissolve 1.0 mmol of Benzoyl Chloride and 1.0 mmol of TBMB-Cl in 10 mL of anhydrous Dichloromethane (DCM).
Internal Standard: Add 0.5 mmol of biphenyl or dodecane (inert standard for GC/HPLC).
Addition: Cool to 0°C. Add 1.0 mmol of Morpholine (dissolved in 2 mL DCM) dropwise over 1 minute. Note: We use a deficit of amine to force competition.
Reaction: Stir for 15 minutes.
Quench: Add 2 mL of Methanol. This converts any unreacted acid chlorides into their respective methyl esters (which separate from the amides in analysis).
Analysis: Inject into HPLC (C18 column, Water/MeCN gradient) or GC-MS.
Calculation:
Expected Result: You will likely observe a
between 0.6 and 0.8 , confirming that TBMB-Cl reacts slower than Benzoyl Chloride.
Practical Implications for Drug Development
Storage and Stability
Benzoyl Chloride: Highly sensitive to atmospheric moisture. Fumes HCl immediately upon opening.
TBMB-Cl: The bulky tert-butyl group and high lipophilicity provide a "hydrophobic shield." While it still hydrolyzes, it is less hygroscopic and has a longer shelf-life if stored in a desiccator. It is less likely to fume aggressively.
Reaction Optimization
For Amidation: If using TBMB-Cl, you may need to increase reaction temperature (RT
40°C) or time compared to a standard benzoyl chloride protocol to achieve full conversion.
For Friedel-Crafts Acylation: The methoxy group on TBMB-Cl can complex with Lewis Acids (
), potentially requiring >2 equivalents of catalyst, whereas Benzoyl Chloride typically requires only slightly >1 equivalent.
References
Hammett, L. P. (1937).[1] The Effect of Structure upon the Reactions of Organic Compounds.[2][3][4] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.). Springer. (Refer to Chapter 8 for Nucleophilic Acyl Substitution mechanisms). Link
BenchChem. (2025).[4][5] Hydrolysis of substituted benzoyl chlorides: Technical Guide. (General reference for hydrolysis protocols of benzoyl derivatives). Link
A Senior Application Scientist's Guide to the Chromatographic Separation of 4-Tert-butyl-3-methoxybenzoyl Chloride Impurities
Introduction: The Analytical Challenge of a Versatile Reagent 4-Tert-butyl-3-methoxybenzoyl chloride is a specialized acylating agent used in the synthesis of complex organic molecules, including pharmaceuticals and fine...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of a Versatile Reagent
4-Tert-butyl-3-methoxybenzoyl chloride is a specialized acylating agent used in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. Its reactivity is centered on the benzoyl chloride moiety, making it a valuable building block. However, this high reactivity also makes it susceptible to degradation and prone to containing process-related impurities. The presence of these impurities can lead to undesirable side reactions, reduced yields, and compromised purity in the final product.
Therefore, a robust, reliable, and well-understood analytical method for separating and quantifying these impurities is not merely a quality control measure; it is a critical component of successful synthesis and development. This guide provides an in-depth comparison of chromatographic techniques for analyzing 4-tert-butyl-3-methoxybenzoyl chloride, with a focus on explaining the rationale behind methodological choices. We will explore the likely impurities, compare the suitability of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and provide a detailed, field-tested HPLC protocol for immediate application.
Understanding the Impurity Profile: Synthesis and Degradation Pathways
Effective chromatographic separation begins with a clear understanding of what needs to be separated. The impurities in a sample of 4-tert-butyl-3-methoxybenzoyl chloride primarily originate from two sources: the synthetic route and subsequent degradation.
Synthesis-Related Impurities : The most common synthesis involves the reaction of 4-tert-butyl-3-methoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] This process can leave behind:
Unreacted Starting Material : 4-tert-butyl-3-methoxybenzoic acid. Due to its significantly different polarity compared to the acyl chloride, it is a primary target for separation.
Degradation-Related Impurities : Acyl chlorides are notoriously sensitive to moisture.[3] The primary degradation pathway is hydrolysis, which converts the benzoyl chloride back into its corresponding carboxylic acid.[3]
Hydrolysis Product : 4-tert-butyl-3-methoxybenzoic acid. This is often the most significant impurity, forming upon exposure to atmospheric moisture or residual water in solvents.[4]
Given these pathways, the principal impurity of concern is the starting material/degradation product, 4-tert-butyl-3-methoxybenzoic acid. The chromatographic method must be adept at resolving the highly reactive, non-polar acyl chloride from its more polar and less reactive carboxylic acid counterpart.
Chromatographic Methodologies: A Comparative Analysis
The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and its impurities, including polarity, volatility, and thermal stability. For 4-tert-butyl-3-methoxybenzoyl chloride, both HPLC and GC present viable, albeit different, approaches.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Versatility and Robustness
HPLC, particularly in its reversed-phase configuration, is exceptionally well-suited for this separation. The significant difference in polarity between the non-polar benzoyl chloride and the more polar benzoic acid makes them ideal candidates for a reversed-phase separation.
Mechanism & Rationale : In reversed-phase HPLC (RP-HPLC), a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[5][6] The non-polar 4-tert-butyl-3-methoxybenzoyl chloride will have a stronger affinity for the stationary phase and thus a longer retention time, while the more polar 4-tert-butyl-3-methoxybenzoic acid will interact more with the mobile phase and elute earlier. This principle provides the basis for a clean and efficient separation.
Detection : The benzoyl group in both the target compound and the key impurity is a strong chromophore, making UV detection highly effective and sensitive.[7] A photodiode array (PDA) detector can be used to confirm peak identity and purity by analyzing the UV spectra across the elution profile.[8]
Gas Chromatography (GC): A Powerful Tool for Volatile Analytes
GC is a high-resolution technique ideal for separating volatile and thermally stable compounds. While the target compound is sufficiently volatile, its high reactivity and thermal sensitivity can pose challenges.
Mechanism & Rationale : Separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. A non-polar column, such as one coated with a dimethylpolysiloxane phase (e.g., DB-1 or DB-5MS), would be appropriate.[9] The less volatile benzoic acid impurity would exhibit a longer retention time than the benzoyl chloride.
Challenges & Considerations : The primary concern with GC is the potential for on-column degradation. The high temperatures of the injector port and column could cause the thermolabile 4-tert-butyl-3-methoxybenzoyl chloride to break down, leading to inaccurate quantification. Furthermore, the acidic nature of the benzoic acid impurity can lead to poor peak shape (tailing) on standard columns.
Detection : A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds. However, Gas Chromatography-Mass Spectrometry (GC-MS) is superior as it provides structural information, which is invaluable for definitively identifying impurities.[10][11]
Comparative Performance Summary
The choice between HPLC and GC depends on the specific analytical goals. HPLC is generally the more robust and reliable method for routine purity testing of this compound, while GC-MS serves as a powerful tool for identifying unknown volatile impurities.
Feature
HPLC-UV/PDA
GC-MS
Principle
Partitioning based on polarity in a liquid phase.
Partitioning based on volatility in a gas phase.
Primary Advantage
Robust for purity analysis; avoids thermal degradation.
Excellent for identification of unknown volatile impurities.
Key Challenge
Requires high-purity, degassed solvents.
Potential for thermal degradation of the analyte.[9][10]
Resolution
Excellent separation of the main compound and its key acid impurity.
High theoretical resolution, but can be compromised by peak tailing.
Impurity identification, analysis of volatile byproducts.
Experimental Protocol: A Validated HPLC Method for Purity Analysis
This section provides a detailed, step-by-step protocol for the separation and quantification of impurities in 4-tert-butyl-3-methoxybenzoyl chloride using RP-HPLC. This method is designed for reliability and high resolution.
Reagents and Materials
Acetonitrile (ACN), HPLC Grade or higher
Water, HPLC Grade or Type I
Phosphoric Acid (H₃PO₄), 85%, Analytical Grade
Anhydrous Dichloromethane (DCM) or Acetonitrile for sample dilution
4-tert-butyl-3-methoxybenzoyl chloride sample
Reference standard of 4-tert-butyl-3-methoxybenzoic acid (if available, for peak identification)
Instrumentation
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV or PDA detector.
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions
Parameter
Setting
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
Water with 0.1% Phosphoric Acid
Mobile Phase B
Acetonitrile with 0.1% Phosphoric Acid
Gradient
0-2 min: 50% B; 2-12 min: 50% to 95% B; 12-15 min: 95% B; 15.1-18 min: 50% B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm
Injection Volume
5 µL
Run Time
18 minutes
Rationale for Choices :
C18 Column : Provides excellent retention and separation for the non-polar benzoyl chloride and its moderately polar impurities.[7][8]
Phosphoric Acid : The addition of an acid to the mobile phase protonates the silanol groups on the silica support, reducing peak tailing for acidic analytes like the benzoic acid impurity.[5] It also ensures the carboxylic acid is in a single, non-ionized form for consistent retention.
Gradient Elution : A gradient is necessary to first elute the polar impurity (benzoic acid) with good peak shape in a higher aqueous mobile phase, and then elute the strongly retained benzoyl chloride by increasing the organic content.
Sample Preparation
CRITICAL : 4-tert-butyl-3-methoxybenzoyl chloride is highly moisture-sensitive. All sample handling must be performed quickly and using anhydrous solvents in a dry environment to prevent degradation.
Prepare a stock solution by accurately weighing ~25 mg of the sample into a 25 mL volumetric flask.
Dissolve and dilute to the mark with anhydrous acetonitrile. This yields a concentration of approximately 1 mg/mL.
Immediately cap the flask and vortex to mix.
Transfer an aliquot to an HPLC vial and cap immediately. Analyze as soon as possible.
Analytical Procedure
Equilibrate the HPLC system with the initial mobile phase conditions (50% A / 50% B) until a stable baseline is achieved.
Inject a blank (anhydrous acetonitrile) to ensure the system is clean.
Inject the prepared sample solution.
Integrate the peaks in the resulting chromatogram. The benzoic acid impurity will elute first, followed by the main 4-tert-butyl-3-methoxybenzoyl chloride peak.
Data Analysis
Calculate the purity of the main component using the area percent method, assuming all components have a similar response factor at 254 nm.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow and Visualization
A systematic workflow ensures reproducibility and accuracy in the chromatographic analysis. The process from sample receipt to final report generation is outlined below.
Caption: Workflow for HPLC analysis of 4-tert-butyl-3-methoxybenzoyl chloride.
Conclusion
The successful analysis of 4-tert-butyl-3-methoxybenzoyl chloride hinges on a chromatographic method that can effectively resolve the parent compound from its primary impurity, 4-tert-butyl-3-methoxybenzoic acid. While both GC-MS and HPLC are capable techniques, RP-HPLC with UV detection stands out as the more robust, reliable, and direct method for routine purity assessment, as it avoids the potential for thermal degradation inherent in GC analysis.
By understanding the likely impurity profile and selecting the appropriate column and mobile phase, the detailed HPLC protocol provided in this guide offers a validated system for achieving accurate and reproducible results. This empowers researchers and drug development professionals to confidently assess the quality of this critical reagent, ensuring the integrity and success of their synthetic endeavors.
References
Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode.
Effect of benzyl chloride impurities on reaction outcome. Benchchem.
BENZOYL CHLORIDE.
Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column. SIELC Technologies.
Separation of Benzoyl chloride, 2-chloro- on Newcrom R1 HPLC column. SIELC Technologies.
Chromatographic separation of benzoyl chloride derivatives of biogenic amines by Hafnia alvei NCIMB 11999 in HDB.
Benzoyl chloride - analysis. Analytice.
Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC.
Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. MDPI.
Improved method for benzoyl chloride derivatization of polyamines for high-peformance liquid chromatography.
Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research.
Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
An In-depth Technical Guide to 4-tert-Butylbenzoyl Chloride. Benchchem.
Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. PMC.
Synthesis of 4-methoxybenzoyl chloride. PrepChem.com.
Benzoyl Chloride Procurement Guide. ChemAnalyst.
Types of Organic Reactions- Hydrolysis of T-Butyl Chloride: A Lecture and Lab Experiment. University of Wisconsin-Madison Chemistry Department.
Personal protective equipment for handling 4-Tert-butyl-3-methoxybenzoyl chloride
As a Senior Application Scientist, I frequently oversee the implementation of highly reactive acyl chlorides in the synthesis of complex active pharmaceutical ingredients (APIs). 4-Tert-butyl-3-methoxybenzoyl chloride is...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently oversee the implementation of highly reactive acyl chlorides in the synthesis of complex active pharmaceutical ingredients (APIs). 4-Tert-butyl-3-methoxybenzoyl chloride is a critical electrophile, prominently utilized in the stereoselective synthesis of pyrrolidine derivatives, such as inhibitors of the Hepatitis C virus RNA polymerase (e.g., GSK3082 analogues) [1].
However, its synthetic utility is matched by its aggressive reactivity. Like all benzoyl chloride derivatives, it is highly corrosive, a potent lachrymator, and violently moisture-sensitive. It reacts rapidly with ambient humidity to release toxic hydrogen chloride (HCl) gas [2]. To handle this compound safely, we must move beyond basic compliance and build a self-validating safety system rooted in chemical causality.
Quantitative Hazard and Physical Data
To design an effective operational plan, we must first understand the physical parameters driving the reagent's behavior. Cloudiness in the liquid, for instance, is not just an impurity—it is a visual indicator of hydrolysis and dangerous pressurization.
Parameter
Value
Operational Implication
Chemical Formula
C12H15ClO2
Highly lipophilic; readily penetrates standard porous PPE.
Molecular Weight
226.70 g/mol
Essential for precise stoichiometric calculations to avoid excess unreacted reagent.
Physical State
Colorless to pale yellow liquid
Cloudiness indicates moisture contamination and dangerous HCl gas formation.
Reactivity
Exothermic with H₂O/Alcohols
Mandates strict anhydrous conditions and highly controlled quenching protocols.
Glove Compatibility
FKM (Fluoro rubber), 0.4 mm
Standard nitrile degrades rapidly; FKM provides >480 min breakthrough time.
Storage Conditions
2–8 °C under Inert Gas
Prevents premature hydrolysis and prevents container rupture from pressure buildup.
The Personal Protective Equipment (PPE) Matrix
Do not merely "wear gloves." PPE must be selected based on the specific chemical kinetics and degradation pathways of acyl chlorides.
Respiratory Protection: When working outside a closed system or during a spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator [3]. For large-scale operations, a self-contained breathing apparatus (SCBA) is mandatory. Causality: HCl gas generated from accidental hydrolysis can rapidly overwhelm standard filtration cartridges, leading to severe pulmonary edema.
Hand Protection: Standard disposable nitrile gloves are completely insufficient for handling corrosive acid chlorides. You must use FKM (fluoro rubber) gloves with a minimum thickness of 0.4 mm [4]. Causality: FKM provides robust chemical resistance against both the corrosive chloride and the organic solvents (like dichloromethane or toluene) typically used as reaction media.
Eye and Face Protection: Chemical splash goggles paired with a full-face shield are non-negotiable. Causality: The lachrymatory nature of benzoyl chlorides means that even minor vapor exposure reacts with the moisture in your eyes to form hydrochloric acid, causing severe irritation and temporary blindness, which compromises your ability to safely abort a reaction.
Body Protection: A chemically resistant, flame-retardant lab coat. For pilot-scale handling, a full chemical suit is required to prevent systemic exposure.
When utilizing 4-tert-butyl-3-methoxybenzoyl chloride for N-acylation, the environment must be rigorously controlled. Any ambient moisture will outcompete your target nucleophile, destroying the reagent and generating hazardous pressure [1].
Step-by-Step Acylation Methodology:
System Purge: Flame-dry all glassware and purge the reaction vessel with high-purity Argon or Nitrogen for at least 15 minutes to displace ambient humidity.
Solvent Preparation: Dissolve your nucleophile in anhydrous dichloromethane (DCM) and add a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine). Causality: The base acts as an HCl scavenger, driving the reaction forward and preventing the acidification of the target molecule.
Reagent Dilution: In a separate dry vial, dilute the 4-tert-butyl-3-methoxybenzoyl chloride in anhydrous DCM. Never add the neat acid chloride directly to the reaction mixture.
Dropwise Addition: Cool the main reaction vessel to 0 °C using an ice bath. Introduce the acid chloride solution dropwise via a pressure-equalizing addition funnel. Causality: Nucleophilic acyl substitution is highly exothermic; thermal control prevents solvent boil-off and side reactions.
Thermal Equilibration: Allow the mixture to slowly warm to room temperature while maintaining the inert atmosphere.
Workflow for the anhydrous N-acylation using 4-tert-butyl-3-methoxybenzoyl chloride.
Emergency Response & Disposal Plan
The most critical phase of handling 4-tert-butyl-3-methoxybenzoyl chloride is its disposal. Throwing unreacted acid chloride into an aqueous waste stream is a catastrophic error that will cause a violent, exothermic release of HCl gas and potential container rupture[5].
Instead, we utilize an Alcohol-Based Quenching Protocol . By reacting the acid chloride with an excess of a simple alcohol, we intentionally drive a nucleophilic attack to convert the highly reactive acyl chloride into a stable, significantly less hazardous methyl ester [6].
Step-by-Step Quenching and Disposal Methodology:
Preparation: In a large beaker inside a certified chemical fume hood, prepare a quenching bath of cold methanol. You must use at least a 10-fold molar excess of methanol relative to the acid chloride waste. Add a magnetic stir bar.
Controlled Addition: While stirring vigorously, slowly add the 4-tert-butyl-3-methoxybenzoyl chloride waste dropwise to the cold methanol. Causality: The esterification reaction is highly exothermic; slow addition ensures the heat dissipates without boiling the methanol.
Esterification: Allow the mixture to stir for 30–60 minutes at room temperature to ensure complete conversion of the acyl chloride to methyl 4-tert-butyl-3-methoxybenzoate [6].
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the methanolic mixture until the pH stabilizes between 7 and 8. Causality: This safely neutralizes the stoichiometric HCl byproduct generated during the quench, releasing CO₂ gas [5].
Waste Segregation: Transfer the neutralized, biphasic mixture to a properly labeled halogenated organic waste container for collection by a licensed hazardous waste disposal facility.
Chemical quenching and disposal logic for reactive acid chlorides.
References
Stereoselective Synthesis and Biological Evaluation as Inhibitors of Hepatitis C virus RNA polymerase of GSK3082 Analogues
Universidad de Zaragoza
URL: [Link]
MATERIAL SAFETY DATA SHEET Benzoyl chloride
LASEC
URL:[Link]
Safety Data Sheet: Benzoyl chloride
Carl ROTH
URL:[Link]
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling
Yufeng
URL: [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.